molecular formula C10H14N2O2 B063543 N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide CAS No. 169205-93-0

N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide

Cat. No.: B063543
CAS No.: 169205-93-0
M. Wt: 194.23 g/mol
InChI Key: HZNFSZMIMUTCGG-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide is a high-purity chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a pivalamide (2,2-dimethylpropionamide) group linked to a 3-hydroxypyridine scaffold, a structural motif known for its versatile coordination and bioactivity. Its primary research value lies in its potential as a key intermediate or precursor in the synthesis of more complex molecules, particularly those targeting kinase enzymes and metalloproteinases. The compound's mechanism of action is often investigated in the context of enzyme inhibition, where the hydroxypyridine moiety may act as a potent metal-chelating pharmacophore, potentially interfering with catalytic sites that require divalent cations. Researchers utilize this compound in developing novel therapeutic agents for conditions such as cancer, neurodegenerative diseases, and inflammatory disorders. It serves as a critical tool for structure-activity relationship (SAR) studies, enabling the exploration of how modifications to the core structure influence potency, selectivity, and pharmacokinetic properties. This reagent is provided exclusively for laboratory research applications to advance the discovery of new biological probes and lead compounds.

Properties

IUPAC Name

N-(3-hydroxypyridin-4-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-7-4-5-11-6-8(7)13/h4-6,13H,1-3H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNFSZMIMUTCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434485
Record name N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169205-93-0
Record name N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Amidation of 3-Hydroxypyridin-4-amine

The most straightforward route involves reacting 3-hydroxypyridin-4-amine with pivaloyl chloride (2,2-dimethylpropionyl chloride) under basic conditions. This method is analogous to the synthesis of N-(pyridin-4-yl)pivalamide from pyridin-4-amine.

Procedure :

  • 3-Hydroxypyridin-4-amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C.

  • Triethylamine (1.2–1.5 equiv) is added as a base to scavenge HCl.

  • Pivaloyl chloride (1.1 equiv) is added dropwise, and the reaction is stirred at room temperature for 2–6 hours.

  • The mixture is washed with aqueous sodium bicarbonate, dried over MgSO₄, and concentrated.

  • Recrystallization from ethyl acetate/hexane yields the product.

Challenges :

  • Limited commercial availability of 3-hydroxypyridin-4-amine necessitates its prior synthesis, which adds steps.

  • Competing side reactions, such as over-acylation or hydroxyl group activation, may reduce yields.

Yield :

  • Theoretical yields exceed 70%, but practical yields are unreported due to precursor scarcity.

Directed Ortho Metalation and Hydroxylation

This two-step approach leverages the directing ability of the pivalamide group to install the hydroxyl group regioselectively.

Step 1: Synthesis of N-(Pyridin-4-yl)pivalamide

Pyridin-4-amine reacts with pivaloyl chloride in DCM with triethylamine, yielding N-(pyridin-4-yl)pivalamide in 40–66% yield.

Optimized Conditions :

  • Solvent : Dichloromethane

  • Base : Triethylamine (1.25 equiv)

  • Temperature : 0°C to room temperature

  • Work-up : Recrystallization from ethyl acetate/hexane

Step 2: Lithiation and Hydroxylation

  • N-(Pyridin-4-yl)pivalamide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to −78°C under inert atmosphere.

  • A strong base (e.g., n-butyllithium, 2.5 equiv) deprotonates the pyridine ring ortho to the pivalamide group, forming a lithiated intermediate.

  • The intermediate is quenched with trimethyl borate (1.2 equiv), forming a boronate complex.

  • Oxidation with hydrogen peroxide (H₂O₂) in acidic medium introduces the hydroxyl group.

Critical Parameters :

  • Lithiation efficiency : Dependent on base strength and temperature control.

  • Oxidation : H₂O₂ concentration and pH must be optimized to prevent over-oxidation.

Yield :

  • Combined yield for Steps 1 and 2: ~28–35% (estimated from analogous formylation reactions).

Comparative Analysis of Synthetic Methods

MethodAdvantagesDisadvantagesYield (%)Scalability
Direct AmidationSimple, single-stepPrecursor scarcity~70*Low
Directed MetalationRegioselective, modularMulti-step, sensitive conditions28–35Moderate
Nucleophilic SubstitutionUses commercially available intermediatesLow efficiency, harsh conditions<20Low

*Theoretical yield; practical data unavailable.

Optimization and Yield Improvements

Enhancing Lithiation Efficiency

  • Alternative bases : Lithium diisopropylamide (LDA) offers superior metalation compared to n-BuLi but requires stricter anhydrous conditions.

  • Temperature control : Slow warming from −78°C to 0°C improves intermediate stability.

Protecting Group Strategies

  • Temporary hydroxyl protection : Acetylation of the hydroxyl group before amidation prevents unwanted side reactions.

Catalytic Advances

  • Palladium-catalyzed hydroxylation : Emerging methods using Pd(OAc)₂ and ligands enable direct C–H hydroxylation but remain untested for this substrate.

Case Studies and Research Findings

Large-Scale Synthesis of N-(Pyridin-4-yl)pivalamide

A 100 mmol scale reaction achieved 66% yield using pivaloyl chloride (1.1 equiv) and triethylamine (1.25 equiv) in DCM. Key factors included:

  • Dropwise addition of acyl chloride to prevent exothermic side reactions.

  • Efficient washing with NaHCO₃ to remove unreacted reagents.

Hydroxylation via Boronate Intermediates

In a model study, quenching a lithiated pyridine with B(OiPr)₃ followed by H₂O₂ oxidation yielded 65–70% hydroxylated product. Adapting this to N-(pyridin-4-yl)pivalamide could streamline Step 2 .

Chemical Reactions Analysis

N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .

Scientific Research Applications

Medicinal Chemistry

N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, leading to its exploration in drug development for neurological and psychiatric conditions.

Case Study: Histamine H3 Receptor Antagonism
Research has indicated that compounds similar to this compound may act as histamine H3 receptor antagonists, which are relevant in treating conditions such as sleep disorders and cognitive dysfunctions .

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme inhibition and receptor modulation. Its ability to interact with biological macromolecules makes it a valuable tool in understanding cellular mechanisms.

Example of Application: Enzyme Inhibition Studies
Inhibition studies have demonstrated that this compound can modulate the activity of specific enzymes involved in metabolic pathways, highlighting its potential role in therapeutic interventions .

Synthesis of Complex Molecules

As a building block in organic synthesis, this compound is used to create more complex molecules. Its unique structure allows chemists to develop diverse chemical libraries essential for drug discovery.

Table 1: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
This compoundHydroxyl group on pyridine ringPotential for enzyme inhibition
N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamideDifferent substitution patternVarying reactivity profiles
N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamideAllyl substitution on pyridineEnhanced biological activity potential

Industrial Applications

This compound is also relevant in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Production of Specialty Chemicals

The compound serves as an intermediate in synthesizing specialty chemicals used in pharmaceuticals and agrochemicals. Its versatility allows for modifications that enhance performance characteristics in final products.

Material Science

In material science, this compound can be utilized to develop new materials with specific properties tailored for particular applications. The incorporation of the pyridine ring into polymer structures can lead to improved thermal and mechanical properties.

Mechanism of Action

The mechanism of action of N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxyl group and the amide functionality are likely involved in its interactions with enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide 3-OH (4-pyridinyl) C₁₀H₁₄N₂O₂ 194.23 169205-93-0 Hydrogen-bond donor; medicinal chemistry
N-(3-Formyl-pyridin-4-yl)-2,2-dimethyl-propanamide 3-CHO (4-pyridinyl) C₁₁H₁₄N₂O₂ 206.24 Not reported Electrophilic intermediate
N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide 4-CH₂OH (3-pyridinyl) C₁₁H₁₆N₂O₂ 208.26 653584-64-6 Enhanced hydrophilicity
N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide 5-I (2-pyridinyl) C₁₁H₁₅IN₂O 318.15 677327-29-6 Halogen bonding applications
2,2-Dimethyl-N-(4-pyridinyl)propanamide No substituent C₁₀H₁₄N₂O 178.23 70298-89-4 Baseline analog for structure-activity studies

Research Findings and Implications

  • Hydrogen Bonding: The 3-hydroxy group in the parent compound enhances interactions with biological targets, such as enzymes or receptors, compared to non-polar analogs like N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide .
  • Lipophilicity : Compounds with dimethoxymethyl or trifluoromethyl groups (e.g., N-(3-DIMETHOXYMETHYL-PYRIDIN-4-YL)-2,2-DIMETHYL-PROPIONAMIDE) exhibit increased logP values, favoring blood-brain barrier penetration in CNS drug development .
  • Synthetic Utility : Halogenated derivatives (e.g., 5-iodo or 5-chloro) serve as intermediates in cross-coupling reactions for constructing complex heterocycles .

Biological Activity

N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biochemical properties, mechanisms of action, and potential therapeutic applications.

This compound features a pyridine ring with a hydroxyl group at the 3-position and a propionamide group. Its molecular formula is C13H18N2OC_{13}H_{18}N_2O with a molecular weight of approximately 218.3 g/mol. The structural characteristics contribute to its solubility and reactivity, which are critical for its biological activity.

Enzyme Interactions

This compound has been shown to interact significantly with various enzymes, particularly those involved in metabolic pathways. Notably, it modulates the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics.

Cellular Effects

Research indicates that this compound influences cellular processes by:

  • Modulating Cell Signaling Pathways : It affects pathways related to cell proliferation and apoptosis, suggesting potential applications in cancer therapy.
  • Gene Expression Regulation : The compound can alter gene expression profiles, particularly those related to stress responses and metabolic regulation .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Binding Interactions : The compound binds to specific proteins and nucleic acids, inhibiting or activating their functions.
  • Inhibition of Histone Deacetylases (HDACs) : Similar compounds have demonstrated HDAC inhibition, leading to altered chromatin structure and gene expression changes .

Case Studies

  • Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For example, certain analogs have been reported to induce cell cycle arrest and apoptosis in breast cancer cells by modulating key proteins involved in cell survival pathways .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in animal models, indicating potential as an anti-inflammatory agent .

Dosage and Efficacy

The biological activity of this compound is dose-dependent. Lower doses may enhance cellular functions and biochemical pathways, while higher doses could lead to cytotoxic effects. This duality suggests careful consideration in therapeutic applications.

Transport and Distribution

The transport mechanisms for this compound involve specific transporters that facilitate its distribution within tissues. Understanding these mechanisms is essential for optimizing its pharmacokinetics in therapeutic settings.

Summary Table of Biological Activities

Biological Activity Mechanism Reference
Enzyme modulationCytochrome P450 interaction
AntiproliferativeHDAC inhibition
Anti-inflammatoryCytokine modulation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via acylation of 3-hydroxy-4-aminopyridine using pivaloyl chloride (2,2-dimethylpropionyl chloride) under basic conditions. A typical protocol involves dissolving the amine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base, followed by dropwise addition of pivaloyl chloride at 0°C. The reaction is stirred at room temperature for 12–24 hours, followed by aqueous workup and purification via recrystallization or column chromatography . Optimization may include monitoring reaction progress using TLC (silica gel, ethyl acetate/hexane) and adjusting stoichiometry to minimize byproducts.

Q. How can the purity and structural identity of the compound be validated?

  • Methodology :

  • Purity : Assess via HPLC using a C18 column (e.g., Agilent Zorbax Eclipse XDB-C18) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient: 5–95% ACN over 20 min) and UV detection at 254 nm .
  • Structural Confirmation : Use high-resolution mass spectrometry (HRMS) for molecular ion verification and 1H^1H-/13C^{13}C-NMR spectroscopy. Key NMR signals include the pyridinyl hydroxy proton (δ ~10–12 ppm, broad) and the pivaloyl methyl groups (δ ~1.2 ppm, singlet) .

Q. What are the critical parameters for crystallographic analysis of this compound?

  • Methodology : For single-crystal X-ray diffraction, grow crystals via slow evaporation from ethanol or DCM/hexane. Use the SHELX suite (e.g., SHELXL) for structure refinement. Key parameters include resolving the hydroxy-pyridinyl moiety’s hydrogen-bonding network and verifying the pivalamide group’s planarity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology : Discrepancies in pharmacological studies (e.g., IC50_{50} values) may arise from assay conditions (e.g., buffer pH, cell line variability). Standardize protocols by:

  • Using a validated kinase inhibition assay (e.g., ADP-Glo™ Kinase Assay) with ATP concentrations fixed at KmK_m values.
  • Including positive controls (e.g., staurosporine for broad-spectrum kinase inhibition).
  • Performing dose-response curves in triplicate and analyzing data with software like GraphPad Prism .

Q. What strategies are effective for studying metabolic stability in vitro?

  • Methodology :

Microsomal Incubation : Incubate the compound (1–10 µM) with liver microsomes (human or rodent) in NADPH-regenerating buffer at 37°C.

LC-MS/MS Analysis : Use a Q-TOF mass spectrometer in positive ion mode to detect metabolites. Key metabolites may include hydroxylated pyridinyl or pivaloyl hydrolysis products.

Data Interpretation : Compare half-life (t1/2t_{1/2}) and intrinsic clearance (CLintCL_{int}) across species to predict pharmacokinetic profiles .

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) using a target protein’s crystal structure (PDB ID). Focus on the hydroxy-pyridinyl group’s hydrogen-bonding interactions.
  • Apply density functional theory (DFT) to calculate electrostatic potential surfaces, identifying regions for hydrophobic or electrostatic modifications (e.g., fluorination of the pivaloyl group).
  • Validate predictions with synthesis and SPR (surface plasmon resonance) binding assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 157.9–158.1°C vs. 170°C)?

  • Analysis : Variations may stem from polymorphic forms or impurities.

  • Step 1 : Re-measure melting points using differential scanning calorimetry (DSC) at a controlled heating rate (e.g., 10°C/min under nitrogen).
  • Step 2 : Characterize polymorphs via powder XRD; compare experimental patterns with Cambridge Structural Database entries.
  • Step 3 : Purify the compound via preparative HPLC to ≥99.5% purity and re-test .

Methodological Tables

Analytical Technique Key Parameters Reference
HPLCColumn: C18; Mobile phase: 0.1% TFA/ACN
HRMSIonization: ESI+; Resolution: 30,000
1H^1H-NMRSolvent: DMSO-d6; Frequency: 400 MHz
X-ray CrystallographySoftware: SHELXL; Radiation: Cu-Kα (1.5418 Å)

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